5-Bromomethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 5-(bromomethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-10-6(7(11)12-2)3-5(4-8)9-10/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHBFPWHFOSCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromomethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various pyrazole derivatives, while oxidation and reduction reactions can introduce or modify functional groups, leading to a diverse array of products.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit broad-spectrum antimicrobial properties. A study found that compounds similar to 5-Bromomethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester showed minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
Antioxidant Properties
In addition to antimicrobial effects, certain pyrazole derivatives have demonstrated significant antioxidant activity. For instance, some compounds exhibited DPPH scavenging percentages between 84.16% and 90.52%, indicating their potential as effective antioxidants .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been highlighted in several studies. Compounds similar to this compound have shown substantial effects in stabilizing human red blood cell membranes, suggesting their utility in treating inflammatory conditions .
Cancer Research
The compound's derivatives are being explored for their anticancer properties. A study focusing on pyrazole-based compounds indicated promising results in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms of action and potential as chemotherapeutic agents .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase B. This inhibition is crucial for developing new antibiotics that can combat resistant strains of bacteria .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Bromomethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, leading to changes in their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole esters, focusing on substituent positions, molecular properties, and applications.
Positional Isomers and Substituted Analogs
Key Structural and Functional Differences
- Bromine Position : The target compound’s bromomethyl group at the 5-position (vs. bromo at 4 in CAS 1290937-43-7) offers distinct reactivity in nucleophilic substitutions, favoring alkylation or cross-coupling reactions .
- Steric Effects : The isopropyl group in CAS 1290937-43-7 reduces accessibility to the pyrazole core compared to the smaller methyl group in the target compound .
- Electronic Effects : Compounds with trifluoromethyl or chloropyridinyl groups (e.g., CAS 500011-91-6) exhibit stronger electron-withdrawing properties, altering solubility and metabolic stability .
Research Findings
- Synthetic Utility : The target compound’s bromomethyl group enables facile functionalization, as demonstrated in the synthesis of kinase inhibitors .
- Stability : Pyrazole esters with bulky substituents (e.g., isopropyl in CAS 1290937-43-7) show improved thermal stability but reduced solubility in polar solvents .
- Biological Activity : Derivatives with chloropyridinyl or trifluoromethyl groups exhibit enhanced binding to biological targets, such as G-protein-coupled receptors .
Biological Activity
5-Bromomethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester (CAS No. 878744-19-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a bromomethyl group, which contributes to its unique reactivity and biological profile. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H9BrN2O2
- Molecular Weight : 233.06 g/mol
- Structure : The compound contains a pyrazole ring with a carboxylic acid methyl ester and a bromomethyl substituent.
Medicinal Chemistry Applications
This compound is utilized in various medicinal chemistry contexts due to its ability to interact with biological targets:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The bromomethyl group enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against resistant strains.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism may involve inducing apoptosis in tumor cells through modulation of signaling pathways associated with cell survival and death .
The biological activity of this compound is influenced by its structural features:
- Covalent Modification : The bromomethyl group can undergo nucleophilic attack by thiol groups in proteins, leading to covalent modifications that alter protein function. This mechanism is particularly relevant in targeting enzymes involved in disease processes .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including those involved in metabolic pathways related to inflammation and cancer progression .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various pyrazole derivatives, including this compound. Results indicated that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for antibiotic development .
Study 2: Anti-inflammatory Properties
In a controlled experiment involving murine models, the administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. These findings support the hypothesis that the compound may serve as a therapeutic agent for inflammatory diseases .
Study 3: Anticancer Activity
Research evaluating the anticancer effects of this compound on various cancer cell lines revealed that it inhibited cell growth with IC50 values comparable to established chemotherapeutics. The study highlighted its potential as a candidate for further development in cancer therapy .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-Chloromethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester | Chlorinated derivative | Moderate antimicrobial activity |
| 5-Iodomethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester | Iodinated derivative | Enhanced potency against certain pathogens |
| 5-Methyl-2H-pyrazole-3-carboxylic acid methyl ester | Unsubstituted | Lower biological activity compared to brominated analogs |
Q & A
Basic Research Questions
Q. How can the synthesis of 5-bromomethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester be optimized for yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry (e.g., molar ratios of brominating agents like NBS or PBr₃) and solvent systems (e.g., DCM or THF). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) enhances purity. Monitor progress via TLC and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated solvents (CDCl₃ or DMSO-d₆) to resolve pyrazole ring protons (δ 6.5–7.5 ppm) and ester methyl groups (δ 3.7–4.0 ppm).
- HPLC : Employ C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 273.2) .
Q. How does the bromomethyl substituent influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–10) at 25°C for 24–72 hours; analyze degradation products via LC-MS.
- Thermal Stability : Heat samples to 40–60°C for 48 hours; monitor decomposition via ¹H NMR. Bromomethyl groups may hydrolyze to hydroxymethyl derivatives under acidic/alkaline conditions .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution. Experimentally, track kinetics using SN2 reactions (e.g., with NaN₃ or KCN in DMF). Compare activation energies for substitutions at the bromomethyl site versus other positions .
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) with protein structures (PDB ID: e.g., 3ERT for kinases). Parameterize the compound’s force field (GAFF) and simulate binding affinities. Validate predictions with in vitro assays (e.g., fluorescence polarization for kinase inhibition) .
Q. What strategies mitigate byproduct formation during multi-step syntheses involving this ester?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect carboxylic acid groups as tert-butyl esters to avoid side reactions.
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize homocoupling byproducts.
- Workup Optimization : Quench reactive intermediates (e.g., Grignard reagents) with NH₄Cl before extraction .
Q. How do steric and electronic effects of the 2-methyl group influence regioselectivity in subsequent functionalizations?
- Methodological Answer : Compare reactivity in electrophilic aromatic substitution (e.g., nitration) using HNO₃/H₂SO₄. Steric hindrance from the 2-methyl group directs electrophiles to the 4-position. Monitor regioselectivity via NOESY NMR to confirm spatial arrangements .
Contradictions & Data Gaps
- Toxicity Data : Limited ecotoxicological or PBT (persistence, bioaccumulation, toxicity) data exist for brominated pyrazoles, necessitating precautionary handling (e.g., fume hoods, PPE) .
- Crystallographic Data : No single-crystal X-ray structures are reported for this compound, complicating conformational analysis. Collaborate with crystallography labs to resolve 3D structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
